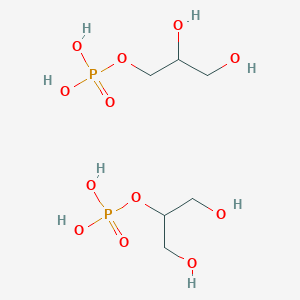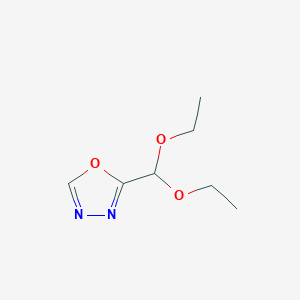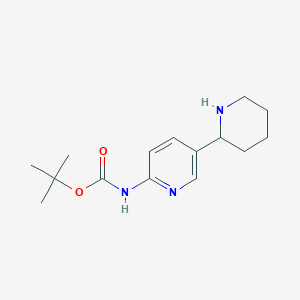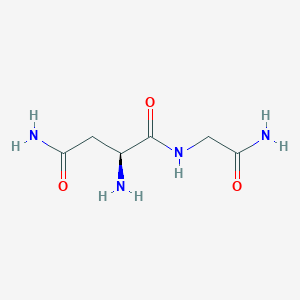
1,3-Dihydroxypropan-2-yl dihydrogen phosphate;2,3-dihydroxypropyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydroxypropan-2-yl dihydrogen phosphate and 2,3-dihydroxypropyl dihydrogen phosphate are organic compounds that belong to the class of glycerophosphates. These compounds are esters of glycerol and phosphoric acid, and they play significant roles in various biochemical processes. They are commonly used in biochemical research and have applications in medicine and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dihydroxypropan-2-yl dihydrogen phosphate can be synthesized through the phosphorylation of glycerol. The reaction typically involves the use of phosphoric acid or its derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 1,3-dihydroxypropan-2-yl dihydrogen phosphate involves large-scale chemical synthesis using similar methods as in the laboratory. The process is optimized for higher yields and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dihydroxypropan-2-yl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form glyceraldehyde phosphate.
Reduction: It can be reduced to form glycerol.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Glyceraldehyde phosphate.
Reduction: Glycerol.
Substitution: Various substituted glycerophosphates depending on the reagents used.
Applications De Recherche Scientifique
1,3-Dihydroxypropan-2-yl dihydrogen phosphate has numerous applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Plays a role in metabolic pathways, particularly in glycolysis and gluconeogenesis.
Medicine: Used in the formulation of certain pharmaceuticals and as a supplement in cell culture media.
Industry: Employed in the production of biodegradable polymers and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of 1,3-dihydroxypropan-2-yl dihydrogen phosphate involves its role as an intermediate in metabolic pathways. It acts as a substrate for various enzymes, facilitating the transfer of phosphate groups in biochemical reactions. The compound interacts with specific molecular targets, such as kinases and phosphatases, to regulate cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycerol-3-phosphate: Another glycerophosphate with similar biochemical roles.
Glycerol-1-phosphate: Differing in the position of the phosphate group.
Phosphoenolpyruvate: A key intermediate in glycolysis with a similar phosphate group.
Uniqueness
1,3-Dihydroxypropan-2-yl dihydrogen phosphate is unique due to its specific role in metabolic pathways and its ability to act as a precursor for various biochemical compounds. Its structural configuration allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industry.
Propriétés
Formule moléculaire |
C6H18O12P2 |
|---|---|
Poids moléculaire |
344.15 g/mol |
Nom IUPAC |
1,3-dihydroxypropan-2-yl dihydrogen phosphate;2,3-dihydroxypropyl dihydrogen phosphate |
InChI |
InChI=1S/2C3H9O6P/c4-1-3(5)2-9-10(6,7)8;4-1-3(2-5)9-10(6,7)8/h2*3-5H,1-2H2,(H2,6,7,8) |
Clé InChI |
FQGHHOFLIHMGGT-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)OP(=O)(O)O)O.C(C(COP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13014846.png)


![7-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13014866.png)
![tert-butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate](/img/structure/B13014871.png)

![7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13014885.png)

![2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B13014893.png)


![2-{[3-(Diethylamino)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B13014917.png)

![2-tert-butyl 5-methyl (1S,4R,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B13014931.png)
